molecular formula C4H10ClNO2 B182025 cis-Pyrrolidine-3,4-diol hydrochloride CAS No. 186393-21-5

cis-Pyrrolidine-3,4-diol hydrochloride

Cat. No.: B182025
CAS No.: 186393-21-5
M. Wt: 139.58 g/mol
InChI Key: VADWFRGDDJHKNB-HKTIBRIUSA-N
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Description

cis-Pyrrolidine-3,4-diol hydrochloride: is a chemical compound with the molecular formula C4H10ClNO2 and a molecular weight of 139.58 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two hydroxyl groups in the 3 and 4 positions of the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Pyrrolidine-3,4-diol hydrochloride typically involves the reduction of pyrrolidine derivatives. One common method includes the reduction of 3,4-dihydroxypyrrolidine using suitable reducing agents under controlled conditions . The reaction is usually carried out in the presence of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: cis-Pyrrolidine-3,4-diol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups such as halides or esters .

Mechanism of Action

The mechanism of action of cis-Pyrrolidine-3,4-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The hydroxyl groups in the molecule play a crucial role in its binding to the active sites of enzymes, thereby modulating their function .

Comparison with Similar Compounds

  • cis-3,4-Dihydroxypyrrolidine hydrochloride
  • 3,4-Pyrrolidinediol, hydrochloride, (3R,4S)-rel-
  • (3S,4R)-pyrrolidine-3,4-diol, hydrochloride

Uniqueness: cis-Pyrrolidine-3,4-diol hydrochloride is unique due to its specific stereochemistry and the presence of two hydroxyl groups in the cis configuration. This configuration imparts distinct chemical and biological properties compared to other similar compounds. The specific arrangement of atoms in the molecule allows for unique interactions with enzymes and other biomolecules, making it a valuable compound in scientific research .

Properties

IUPAC Name

(3R,4S)-pyrrolidine-3,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADWFRGDDJHKNB-HKTIBRIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186393-21-5
Record name (3S,4R)-pyrrolidine-3,4-diol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Pyrrolidine-3,4-diol hydrochloride
Reactant of Route 2
cis-Pyrrolidine-3,4-diol hydrochloride
Reactant of Route 3
cis-Pyrrolidine-3,4-diol hydrochloride
Reactant of Route 4
cis-Pyrrolidine-3,4-diol hydrochloride
Reactant of Route 5
cis-Pyrrolidine-3,4-diol hydrochloride
Reactant of Route 6
cis-Pyrrolidine-3,4-diol hydrochloride

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